2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid
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Overview
Description
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid is a complex organic compound that features a pyrazine ring substituted with a methyl(oxolan-2-ylmethyl)amino group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methyl(oxolan-2-ylmethyl)amino group through nucleophilic substitution reactions. The sulfanylacetic acid moiety can be introduced via thiol-ene reactions or other sulfur-based coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanylacetic acid moiety can act as a ligand, binding to metal ions or other biomolecules, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylsuccinic acid: Contains a succinic acid moiety.
Uniqueness
2-[6-[Methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazine ring and the sulfanylacetic acid moiety allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[6-[methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-15(7-9-3-2-4-18-9)10-5-13-6-11(14-10)19-8-12(16)17/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBHTGLNGWJICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=CN=CC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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